molecular formula C22H20N4 B5720348 1-phenyl-N-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methyl]methanamine

1-phenyl-N-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methyl]methanamine

Cat. No.: B5720348
M. Wt: 340.4 g/mol
InChI Key: HJMOIPLRBPPKKP-UHFFFAOYSA-N
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Description

1-phenyl-N-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methyl]methanamine is a complex organic compound that features a pyrazole ring, a pyridine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methyl]methanamine typically involves multi-step organic reactions. One common method involves the formation of the pyrazole ring through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The pyridine ring can be introduced through a subsequent condensation reaction. The final step often involves the coupling of the pyrazole and pyridine rings with a phenyl group under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

1-phenyl-N-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-N-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-N-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methyl]methanamine is unique due to its specific arrangement of the pyrazole, pyridine, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-phenyl-N-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4/c1-3-8-18(9-4-1)14-24-16-20-17-26(21-11-5-2-6-12-21)25-22(20)19-10-7-13-23-15-19/h1-13,15,17,24H,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMOIPLRBPPKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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